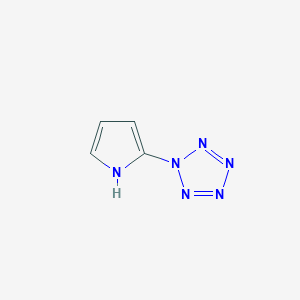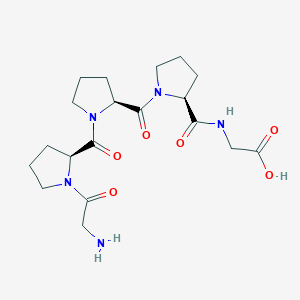
D-Methionyl-D-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Methionyl-D-serine: is a dipeptide composed of the amino acids D-methionine and D-serine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Methionyl-D-serine typically involves the coupling of D-methionine and D-serine. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: D-Methionyl-D-serine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: The serine residue can participate in substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions at the serine hydroxyl group.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Regenerated methionine from its oxidized forms.
Substitution: Alkylated serine derivatives.
Applications De Recherche Scientifique
Chemistry: D-Methionyl-D-serine is used as a model compound in peptide chemistry to study peptide bond formation and stability. It is also used in the development of new synthetic methodologies for peptide synthesis.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a tool to investigate the role of D-amino acids in biological systems.
Medicine: this compound has potential therapeutic applications, particularly in the development of peptide-based drugs. Its stability and resistance to enzymatic degradation make it a promising candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of D-Methionyl-D-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The D-methionine residue can interact with methionine-binding proteins, while the D-serine residue can act as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. These interactions can modulate various biochemical pathways, including neurotransmission and signal transduction.
Comparaison Avec Des Composés Similaires
L-Methionyl-L-serine: The L-enantiomer of the dipeptide, which has different biological activity and stability.
D-Alanyl-D-serine: Another dipeptide with similar structural features but different functional properties.
D-Serine: A single amino acid that acts as a co-agonist at NMDA receptors, similar to the D-serine residue in D-Methionyl-D-serine.
Uniqueness: this compound is unique due to its combination of D-amino acids, which confer resistance to enzymatic degradation and enhance stability. This makes it particularly valuable in research and therapeutic applications where stability is crucial.
Propriétés
Numéro CAS |
656811-61-9 |
|---|---|
Formule moléculaire |
C8H16N2O4S |
Poids moléculaire |
236.29 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)/t5-,6-/m1/s1 |
Clé InChI |
WEDDFMCSUNNZJR-PHDIDXHHSA-N |
SMILES isomérique |
CSCC[C@H](C(=O)N[C@H](CO)C(=O)O)N |
SMILES canonique |
CSCCC(C(=O)NC(CO)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester](/img/structure/B12528007.png)


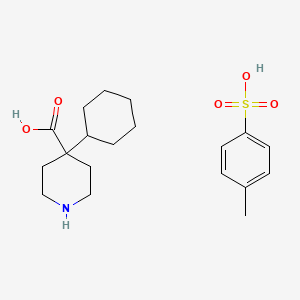
![4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid](/img/structure/B12528034.png)
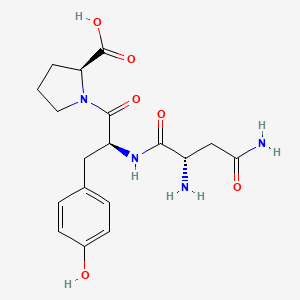

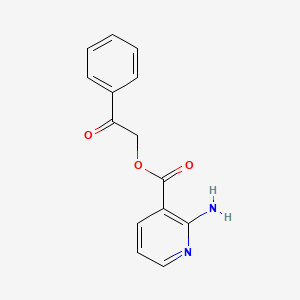
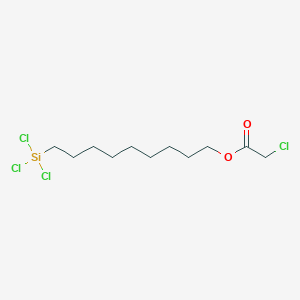
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)

![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)
